molecular formula C23H25N3O6S B11057074 Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidin-1-yl}pyrrolidin-1-yl)benzoate

Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidin-1-yl}pyrrolidin-1-yl)benzoate

Cat. No.: B11057074
M. Wt: 471.5 g/mol
InChI Key: XXOYMFGKUYVXHH-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrrolidinyl core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidino group: This step often involves a substitution reaction where a piperidine derivative is introduced.

    Attachment of the phenylsulfonyl group: This can be done through a sulfonylation reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,5-dioxo-3-{4-(1-piperidinyl)phenyl}amino-1-pyrrolidinyl)benzoate
  • Methyl 4-(2,5-dioxo-3-{4-(phenylamino)piperidino}-1-pyrrolidinyl)benzoate

Uniqueness

Methyl 4-(2,5-dioxo-3-{4-[(phenylsulfonyl)amino]piperidino}-1-pyrrolidinyl)benzoate is unique due to the presence of the phenylsulfonyl group, which can impart specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

methyl 4-[3-[4-(benzenesulfonamido)piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C23H25N3O6S/c1-32-23(29)16-7-9-18(10-8-16)26-21(27)15-20(22(26)28)25-13-11-17(12-14-25)24-33(30,31)19-5-3-2-4-6-19/h2-10,17,20,24H,11-15H2,1H3

InChI Key

XXOYMFGKUYVXHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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